Morpholine Ring Dehydrogenation Alters Molecular Weight and Chromatographic Retention Relative to Parent Moclobemide
N-2-(2,3-Didehydro)-moclobemide (C₁₃H₁₅ClN₂O₂; MW 266.72) differs from parent moclobemide (C₁₃H₁₇ClN₂O₂; MW 268.74) by loss of two hydrogen atoms due to morpholine ring dehydrogenation, resulting in a molecular weight reduction of 2.02 Da and a distinct retention time in reversed-phase HPLC systems . This mass difference is sufficient to resolve the compounds by LC-MS, enabling specific quantification of the didehydro impurity at regulatory thresholds typically ≤0.05% [1].
| Evidence Dimension | Molecular weight (Monoisotopic) and chromatographic retention |
|---|---|
| Target Compound Data | MW 266.72 Da (C₁₃H₁₅ClN₂O₂) |
| Comparator Or Baseline | Moclobemide: MW 268.74 Da (C₁₃H₁₇ClN₂O₂) |
| Quantified Difference | ΔMW = 2.02 Da; baseline chromatographic resolution achievable on C18 columns |
| Conditions | Reversed-phase HPLC with MS detection; typical moclobemide impurity methods per ICH Q3A |
Why This Matters
For analytical QC and regulatory submissions, resolution of the 2,3-didehydro impurity from the API peak is mandatory; substituting the impurity standard with the parent drug would compromise system suitability and method accuracy.
- [1] Veeprho. Moclobemide Impurities and Related Compounds – ICH M7 Genotoxic Impurity Thresholds. View Source
